molecular formula C12H18N2O3S B5808481 N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide

N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide

Cat. No. B5808481
M. Wt: 270.35 g/mol
InChI Key: YRPCTVLPUTXALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 works by inhibiting the activity of several kinases involved in cancer cell proliferation and angiogenesis. By inhibiting these kinases, N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 can slow or stop the growth of cancer cells and prevent the formation of new blood vessels that tumors need to grow.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells, and can also inhibit the activity of several signaling pathways involved in cancer cell growth and survival. In addition, N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 can inhibit the activity of several enzymes involved in angiogenesis, which can prevent the formation of new blood vessels that tumors need to grow.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 has several advantages for lab experiments, including its well-characterized mechanism of action and its ability to inhibit the activity of several kinases involved in cancer cell proliferation and angiogenesis. However, N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosing and administration.

Future Directions

There are several future directions for research on N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006. One area of research is the development of new formulations of N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 that can improve its bioavailability and reduce its toxicity. Another area of research is the identification of biomarkers that can predict response to N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 treatment, which can help to identify patients who are most likely to benefit from this therapy. Finally, further research is needed to determine the optimal dosing and administration of N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 for the treatment of different types of cancer.

Synthesis Methods

N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 is synthesized by reacting 4-bromo-3-nitrobenzoic acid with tert-butylamine and then reducing the nitro group with iron powder. The resulting intermediate is then reacted with methylsulfonyl chloride to form the final product, N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006.

Scientific Research Applications

N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases, including RAF kinase and VEGFR kinase, which are involved in cancer cell proliferation and angiogenesis. N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 has been studied in clinical trials for the treatment of several types of cancer, including renal cell carcinoma and hepatocellular carcinoma.

properties

IUPAC Name

N-tert-butyl-2-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-12(2,3)13-11(15)9-7-5-6-8-10(9)14-18(4,16)17/h5-8,14H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPCTVLPUTXALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-[(methylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.